![molecular formula C13H9F3N4O2S B2816671 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034474-60-5](/img/structure/B2816671.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PPTB and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling pathways.
Scientific Research Applications
Halogenation Reactions
This compound has been used in regioselective C3-halogenation reactions with N-halosuccinimides (NBS or NCS). The reactions have been achieved with excellent regioselectivity, providing a diverse array of C3-halogenated products in high yields .
Medicinal Chemistry
The compound is a dominant motif in many drugs due to its varied and significant biological activities. For instance, zaleplon and indiplon are sedative agents, and ocinaplon was identified as an anxiolytic agent .
Antimicrobial Agent
The compound has shown potential as an antimicrobial agent .
Anticancer Agent
It has also been studied for its potential as an anticancer agent .
Antianxiety Agent
As mentioned earlier, ocinaplon, which contains this compound, was identified as an anxiolytic (antianxiety) agent .
Anti-proliferative Agent
The compound has shown potential as an anti-proliferative agent .
Analgesic Agent
It has also been studied for its potential as an analgesic (pain-relieving) agent .
Antioxidant Agent
Mechanism of Action
Target of Action
The compound N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is part of the pyrazolo[1,5-a]pyrimidine class of compounds . This class of compounds has been found to have varied and significant biological activities, and they are the dominant motif of many drugs . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Mode of Action
Pyrazolo[1,5-a]pyrimidines generally interact with their targets through a variety of mechanisms, depending on the specific target and the functional groups present on the compound .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the wide range of activities associated with pyrazolo[1,5-a]pyrimidines, it is likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given the range of activities associated with pyrazolo[1,5-a]pyrimidines, the effects could potentially include antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects, among others .
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2S/c14-13(15,16)9-1-3-11(4-2-9)23(21,22)19-10-7-17-12-5-6-18-20(12)8-10/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSITUNBEUTYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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